1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene
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Overview
Description
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of benz[a]anthracene, which is known for its presence in fossil fuels and its use in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene typically involves the hydrogenation of benz[a]anthracene under high pressure and temperature conditions. Catalysts such as palladium or platinum are commonly used to facilitate the hydrogenation process. The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds, alcohols, and ketones.
Scientific Research Applications
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are being conducted.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, which is less saturated and has different chemical properties.
1,2,3,4,5,6,7,8-Octahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added.
Tetrahydrobenz[a]anthracene: Another derivative with a different degree of saturation.
Uniqueness
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and physical properties compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reduced reactivity are desired.
Properties
CAS No. |
16434-57-4 |
---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.39 |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,11,12,12b-dodecahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H24/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,13,17H,3-12H2 |
InChI Key |
OPJQKNKSYPVPRE-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCC3=C2CC4=C(C3)CC=CC4 |
Synonyms |
1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene |
Origin of Product |
United States |
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